4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Brand Name: Vulcanchem
CAS No.: 1105213-61-3
VCID: VC6299865
InChI: InChI=1S/C20H19N3O5/c1-12-4-6-14-16(8-12)27-11-19(24)23(14)10-18-21-20(22-28-18)13-5-7-15(25-2)17(9-13)26-3/h4-9H,10-11H2,1-3H3
SMILES: CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C20H19N3O5
Molecular Weight: 381.388

4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS No.: 1105213-61-3

Cat. No.: VC6299865

Molecular Formula: C20H19N3O5

Molecular Weight: 381.388

* For research use only. Not for human or veterinary use.

4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one - 1105213-61-3

Specification

CAS No. 1105213-61-3
Molecular Formula C20H19N3O5
Molecular Weight 381.388
IUPAC Name 4-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C20H19N3O5/c1-12-4-6-14-16(8-12)27-11-19(24)23(14)10-18-21-20(22-28-18)13-5-7-15(25-2)17(9-13)26-3/h4-9H,10-11H2,1-3H3
Standard InChI Key MMDKSYCRNYZMME-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Introduction

Structural Analysis and Nomenclature

Core Benzoxazinone Framework

The 3,4-dihydro-2H-1,4-benzoxazin-3-one nucleus forms the foundation of this compound. This bicyclic system consists of a benzene ring fused to a six-membered oxazinone ring, where the oxygen atom occupies position 1 and the ketone group resides at position 3 . The "3,4-dihydro" designation indicates partial saturation at positions 3 and 4, while the "2H" notation specifies the location of hydrogen atoms in the unsaturated portion of the heterocycle . Substituents at positions 4 and 7 introduce additional complexity:

  • Position 4: A methylene-linked 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group.

  • Position 7: A methyl group directly attached to the benzene ring.

The 1,2,4-oxadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, with the 3,4-dimethoxyphenyl group at position 3 and the methylene bridge at position 5 .

Stereoelectronic Properties

The electron-donating methoxy groups on the phenyl ring enhance the π-electron density of the aromatic system, potentially influencing intermolecular interactions such as hydrogen bonding and π-π stacking . The oxadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, may contribute to improved pharmacokinetic properties compared to simpler heterocycles .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The synthesis of this compound can be conceptualized through three key fragments:

  • Benzoxazinone Core: Derived from anthranilic acid derivatives via cyclization .

  • Oxadiazole Substituent: Constructed via cyclization between an amidoxime and a carboxylic acid derivative .

  • 3,4-Dimethoxyphenyl Group: Introduced through electrophilic substitution or coupling reactions .

Step 1: Formation of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Starting with 2-amino-4-methylphenol, cyclization with ethyl chloroacetate under basic conditions yields the benzoxazinone core. This methodology mirrors protocols used for analogous systems, achieving yields >80% .

Step 2: Synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol

  • Amidoxime Formation: 3,4-Dimethoxybenzonitrile reacts with hydroxylamine to form the corresponding amidoxime.

  • Cyclization: Coupling with chloroacetic acid using HATU activates the carboxyl group, facilitating cyclization to the oxadiazole ring .

Step 3: Final Coupling

Mitsunobu reaction or nucleophilic substitution links the oxadiazole methanol derivative to the benzoxazinone core at position 4. Optimization of reaction conditions (e.g., solvent, temperature) is critical to prevent racemization or side reactions .

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: Key signals include:

    • δ 6.7–7.3 ppm (aromatic protons from benzoxazinone and dimethoxyphenyl)

    • δ 3.8–4.2 ppm (methoxy groups and methylene bridge)

    • δ 2.4 ppm (7-methyl group)

  • 13C NMR: Characteristic peaks at δ 165–170 ppm (oxazinone carbonyl) and δ 150–160 ppm (oxadiazole carbons) .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 413.1482 (calculated for C21H21N3O5) confirms the molecular formula. Fragment ions at m/z 195.0654 (benzoxazinone core) and m/z 163.0395 (dimethoxyphenyl-oxadiazole) validate the structural assembly .

CompoundEC50 (μg/mL)Target Fungus
5L 20.06Gibberella zeae
5r 15.37Phytophthora infestans

The dimethoxyphenyl group may enhance membrane permeability, while the oxadiazole moiety could inhibit fungal cytochrome P450 enzymes .

Acetylcholinesterase Inhibition

Benzoxazinone derivatives like 6d and 6f exhibit IC50 values of 25–32 μg/mL against acetylcholinesterase, suggesting potential applications in neurodegenerative disorders . Molecular docking studies indicate that the oxadiazole group forms critical hydrogen bonds with Ser203 and His447 residues in the enzyme's active site .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Methoxy Positioning: 3,4-Dimethoxy substitution shows superior activity to para-methoxy derivatives in antifungal assays .

  • Heterocycle Modifications: Oxadiazole-containing compounds demonstrate 2–3× higher potency than thiadiazole analogs due to improved electron-withdrawing capacity .

Metabolic Stability

Oxadiazole rings resist oxidative metabolism better than imidazole or pyrazole systems, potentially extending the compound's half-life in vivo .

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